Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(3-pyridazinyl)-
Description
Introduction to Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(3-pyridazinyl)-
Historical Context of Spirocyclic Alkaloid Derivatives
The exploration of spirocyclic alkaloids has its roots in natural product chemistry, where compounds like spirotryprostatins—isolated from Aspergillus species fermentation broths—demonstrated the biological relevance of spiro architectures. These early discoveries highlighted how spiro junctions, which force distinct ring systems into orthogonal planes, could impose unique three-dimensional geometries capable of selective biomolecular interactions. The synthetic pursuit of such structures gained momentum in the late 20th century, driven by the need for novel scaffolds in drug discovery.
Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(3-pyridazinyl)- emerges from this tradition, leveraging modern catalytic methods and ring-closing strategies to assemble its intricate framework. Its design reflects a deliberate shift toward hybrid systems that merge the conformational rigidity of bicyclic amines with the electronic diversity of pyridazine, a diazine heterocycle known for its hydrogen-bonding capabilities.
Table 1: Key Structural and Chemical Data
Significance of Bicyclic and Heterocyclic Architectures in Medicinal Chemistry
The azabicyclo[2.2.1]heptane core, a bridged bicyclic amine, imposes significant conformational restraint, reducing entropy penalties during target binding and enhancing ligand efficiency. This scaffold is further stabilized by intramolecular hydrogen bonds and van der Waals interactions, as evidenced by computational models of analogous structures. The pyrrolidine ring, fused via a spiro carbon, introduces a secondary amine group that can serve as a hydrogen-bond donor or participate in salt bridge formation with biological targets.
The pyridazine ring (a 1,2-diazine) contributes complementary electronic properties. Its electron-deficient aromatic system facilitates $$ \pi-\pi $$ stacking with protein residues, while the two adjacent nitrogen atoms act as hydrogen-bond acceptors. This combination enables precise molecular recognition, as seen in kinase inhibitors and G protein-coupled receptor modulators.
Table 2: Functional Roles of Structural Components
| Component | Role in Molecular Interactions |
|---|---|
| Azabicyclo[2.2.1]heptane | Conformational rigidity; reduced entropy penalty |
| Pyrrolidine ring | Hydrogen-bond donation; stereochemical control |
| Pyridazine ring | $$ \pi-\pi $$ stacking; hydrogen-bond acceptance |
Synthetic routes to this compound often begin with the construction of the azabicyclo[2.2.1]heptane system via intramolecular Mannich reactions or Diels-Alder cyclizations, followed by spirocyclization with a pyrrolidine precursor. Late-stage functionalization introduces the pyridazine moiety through palladium-catalyzed cross-coupling or nucleophilic aromatic substitution. These methods highlight the interplay between traditional heterocyclic chemistry and contemporary catalytic strategies in accessing structurally complex targets.
Properties
CAS No. |
646056-84-0 |
|---|---|
Molecular Formula |
C13H18N4 |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
1'-pyridazin-3-ylspiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine] |
InChI |
InChI=1S/C13H18N4/c1-2-12(15-14-5-1)16-7-4-13(10-16)8-11-3-6-17(13)9-11/h1-2,5,11H,3-4,6-10H2 |
InChI Key |
HEUFMWWSUMTRSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC1CC23CCN(C3)C4=NN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies
The synthesis of this compound typically involves multi-step organic transformations, often starting from bicyclic amine precursors and pyridazine derivatives. Key synthetic approaches include:
- Nucleophilic substitution and spirocyclization reactions to form the spirocyclic core.
- [3 + 2] Cycloaddition reactions involving azomethine ylides generated in situ, which facilitate the construction of the bicyclic pyrrolidine framework.
- Multicomponent reactions combining amines, aldehydes, and dipolarophiles to assemble the spirocyclic system in a one-pot manner.
These methods are designed to optimize yield, stereoselectivity, and functional group compatibility.
Specific Synthetic Route from Patent US7923559B2
A notable preparation method is described in patent US7923559B2, which discloses N-aryl diazaspirocyclic compounds including spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine] derivatives. The synthesis involves:
- Starting from bicyclic amine intermediates.
- Reacting with pyridazine-containing electrophiles under controlled conditions.
- Employing bases such as sodium hydride or sodium tert-butoxide to facilitate substitution and ring closure.
- Purification by standard chromatographic techniques.
Data Table: Summary of Preparation Methods
Research Findings and Analysis
- The spirocyclic framework is efficiently constructed via cycloaddition and substitution reactions, with the choice of method depending on the desired substitution pattern and functional groups.
- The presence of the 3-pyridazinyl substituent is typically introduced via nucleophilic aromatic substitution or coupling reactions on preformed spirocyclic intermediates.
- DFT studies support the observed regio- and stereoselectivity in cycloaddition reactions, rationalizing the formation of specific diastereomers.
- Microwave-assisted methods offer a green chemistry advantage by reducing reaction times and energy consumption while maintaining or improving yields.
- The synthetic versatility of the spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine] scaffold allows for further functionalization, making it a valuable intermediate for pharmaceutical and agrochemical research.
Chemical Reactions Analysis
Types of Reactions
Spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine], 1’-(3-pyridazinyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the nitrogen-containing rings.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, as well as various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve moderate temperatures and pressures to ensure the stability of the spirocyclic structure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can produce a wide range of functionalized spirocyclic compounds.
Scientific Research Applications
Biological Activities
Research indicates that spiro compounds, including spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], exhibit diverse biological activities such as:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines, indicating its potential as a therapeutic agent against malignancies.
- Antimicrobial Activity : Similar spiro compounds have shown promising results in combating bacterial infections, suggesting that spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine] may also possess antimicrobial properties.
Applications in Drug Development
The unique structural features of spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine] make it suitable for various applications in drug design:
- Ligands for Receptors : The compound has been explored as a ligand for neuronal nicotinic acetylcholine receptors, which are critical targets in the treatment of neurological disorders .
- Molecular Recognition : The pyridazine ring within the compound enhances molecular recognition capabilities, potentially improving binding affinity and selectivity towards biological targets compared to other heterocycles like pyridine .
Case Study 1: Anticancer Activity
In studies assessing the anticancer potential of related spiro compounds, significant inhibition of cell growth was observed across multiple cancer cell lines. This suggests that spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], with its unique structure, could be further developed into an effective anticancer agent.
Case Study 2: Neurological Applications
Research on the binding affinities of various spiro compounds to nicotinic acetylcholine receptors revealed that modifications to the bicyclic structure can enhance receptor selectivity and potency. Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine] has shown promise in this regard, indicating its potential utility in treating conditions like Alzheimer's disease or nicotine addiction.
Mechanism of Action
The mechanism of action of Spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine], 1’-(3-pyridazinyl)- involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites on proteins and enzymes, modulating their activity. This interaction can affect various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Spiro Azabicycloheptane Derivatives
Pyridazinyl vs. Pyrazinyl/Pyrimidinyl Substituents
- 1'-(2-Pyrazinyl) Analogue (CAS 646056-83-9): Shares the same molecular formula (C₁₃H₁₈N₄) and weight (230.31) but differs in the substituent’s nitrogen arrangement. This difference may influence receptor binding and solubility .
- 1'-(5-Pyrimidinyl) Analogue (CAS 646055-86-9): The pyrimidinyl substituent introduces nitrogen atoms at the 1,3-positions, creating distinct electronic effects.
Key Structural Differences
| Compound | Substituent | Nitrogen Positions | PSA (Ų) | XlogP |
|---|---|---|---|---|
| Target Compound | 3-pyridazinyl | 1,2-positions | 32.26 | 0.9 |
| 1'-(2-Pyrazinyl) Analogue | 2-pyrazinyl | 1,4-positions | ~32.3* | 0.9* |
| 1'-(5-Pyrimidinyl) Analogue | 5-pyrimidinyl | 1,3-positions | ~32.3* | 0.9* |
Physicochemical Properties and Drug-Likeness
| Property | Target Compound | 1'-(2-Pyrazinyl) Analogue | 1'-(5-Pyrimidinyl) Analogue |
|---|---|---|---|
| Molecular Weight | 230.31 | 230.31 | 230.31 |
| Hydrogen Bond Acceptors | 4 | 4 | 4 |
| Rotatable Bonds | 1 | 1 | 1 |
| Topological PSA | 32.26 | ~32.3 | ~32.3 |
The target compound’s PSA > 30 Ų aligns with solubility requirements for oral bioavailability, while its XlogP < 1 suggests moderate membrane permeability. These properties are comparable to FDA-approved small molecules (e.g., metformin: PSA = 68 Ų, XlogP = -2.7) but may require optimization for CNS targeting .
Biological Activity
Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(3-pyridazinyl)- is a complex spiro compound with significant potential in medicinal chemistry due to its unique structural features. The compound consists of a bicyclo[2.2.1]heptane framework fused with a pyrrolidine ring and a pyridazinyl substituent, which contributes to its biological activity. This article explores the biological activities associated with this compound, including anticancer and antimicrobial properties, and provides insights into its mechanism of action.
Structural Characteristics
The structural uniqueness of spiro compounds, particularly those containing nitrogen atoms, enhances their reactivity and interaction with biological targets. The spiro junction in this compound allows for diverse conformations that can influence its biological activity.
Anticancer Properties
Preliminary studies have indicated that spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(3-pyridazinyl)- may exhibit significant anticancer activity. Similar compounds have been shown to inhibit cell proliferation in various cancer cell lines. For instance, spiro compounds are known to target pathways involved in cell cycle regulation and apoptosis induction:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Spiro compound A | T-47D | 0.43 ± 0.01 | Induction of apoptosis |
| Spiro compound B | MDA-MB-231 | 0.99 ± 0.03 | Cell cycle arrest |
These findings suggest that the compound may act as a potential therapeutic agent against malignancies by disrupting cancer cell growth and promoting apoptosis.
Antimicrobial Activity
Spiro compounds have also demonstrated antimicrobial properties, making them candidates for the development of new antibiotics. The presence of the pyridazinyl group may enhance the interaction with microbial targets, leading to effective inhibition of bacterial growth.
The mechanisms through which spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(3-pyridazinyl)- exerts its biological effects are still under investigation. However, studies on related compounds indicate that they may interact with specific receptors or enzymes involved in critical cellular processes:
- Nicotinic Acetylcholine Receptors : Some spiro compounds have shown affinity for nicotinic receptors, which are implicated in various neurological disorders.
- Protein Tyrosine Phosphatases (PTPs) : Inhibitors targeting PTPs have been explored for their role in cancer progression and metabolic diseases.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of pyridazine derivatives, two compounds (11l and 11m) exhibited significant growth inhibition in T-47D and MDA-MB-231 cell lines, with IC50 values indicating strong efficacy against these cancer types . The study highlighted the importance of structural features in enhancing biological activity.
Case Study 2: Antimicrobial Efficacy
Another investigation into the antimicrobial properties of spiro compounds demonstrated their effectiveness against a range of bacterial strains, suggesting that modifications in the spiro structure could lead to enhanced antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
